Aka Lumine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aka Lumine is a synthetic luciferin analogue known for its near-infrared bioluminescence properties. It is designed to emit light at a wavelength of approximately 677 nm, which allows for deep tissue imaging in biological research. This compound is particularly valuable in non-invasive imaging techniques due to its ability to penetrate biological tissues more effectively than traditional luciferins .

準備方法

Synthetic Routes and Reaction Conditions: Aka Lumine is synthesized through a series of organic reactions involving the modification of luciferin structuresThe reaction conditions often include controlled temperatures and the use of catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications. The production process includes multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .

化学反応の分析

Types of Reactions: Aka Lumine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of specific oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, altering its luminescent properties.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, which can enhance or modify its bioluminescent characteristics

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered luminescent properties, which can be tailored for specific research applications .

科学的研究の応用

Bioluminescence Imaging

Aka Lumine is primarily utilized in bioluminescence imaging (BLI) to visualize cellular and molecular processes in living organisms. This application is crucial for monitoring gene expression and studying biological phenomena in real-time.

Case Study: Gene Expression Monitoring

In studies involving Drosophila melanogaster, this compound demonstrated superior luminescence signals compared to traditional luciferins, enabling researchers to monitor gene expression with greater sensitivity and temporal resolution .

Medical Imaging

The compound is employed in non-invasive imaging techniques to assess disease progression and treatment efficacy, especially in cancer research. Its ability to emit light in the near-infrared spectrum allows for deeper tissue penetration, which is critical for visualizing tumors and other internal structures without invasive procedures.

Case Study: Cancer Research

This compound has been used to track tumor growth and response to therapies in animal models, providing insights into the effectiveness of various treatments while minimizing harm to the subjects .

Chemical Probes

In chemistry, this compound serves as a probe in various chemical reactions, aiding researchers in studying reaction mechanisms and kinetics. Its luminescent properties allow for real-time monitoring of chemical processes.

Case Study: Reaction Mechanisms

Research has employed this compound to investigate specific reaction pathways, providing data that enhances understanding of complex biochemical interactions .

Industrial Applications

Beyond academia, this compound is finding applications in industrial settings, particularly in the development of diagnostic tools and imaging technologies. Its unique properties make it suitable for creating advanced imaging systems that require high sensitivity and specificity.

Case Study: Diagnostic Tool Development

The integration of this compound into diagnostic platforms has shown promise in improving the accuracy of disease detection through enhanced imaging capabilities .

作用機序

Aka Lumine exerts its effects through a bioluminescent reaction with luciferase enzymes. The mechanism involves the oxidation of this compound by luciferase, resulting in the emission of light at a near-infrared wavelength. This reaction is highly efficient and produces a bright luminescent signal, making it ideal for deep tissue imaging. The molecular targets include luciferase enzymes, and the pathways involved are related to the bioluminescent reaction cascade .

類似化合物との比較

D-luciferin: A naturally occurring luciferin with a peak emission wavelength of approximately 578 nm.

CycLuc1: A synthetic luciferin analogue with enhanced luminescent properties.

TokeOni: Another near-infrared luciferin analogue with similar applications in deep tissue imaging .

Uniqueness of Aka Lumine: this compound stands out due to its longer emission wavelength (677 nm), which allows for deeper tissue penetration and higher sensitivity in imaging applications. This makes it particularly valuable in medical and biological research where non-invasive imaging is crucial .

生物活性

Aka Lumine, also known as AkaLumine-HCl, is a synthetic luminescent substrate used primarily in bioluminescence imaging (BLI) applications. This compound has garnered attention for its unique properties that enhance the sensitivity and depth of detection in biological imaging, particularly in vivo studies involving luciferase-expressing cells.

Overview of this compound

This compound is designed to emit light in the near-infrared (NIR) region, specifically around 677 nm. This emission wavelength is less susceptible to absorption by biological tissues compared to traditional luciferins like D-luciferin, making it particularly useful for imaging deep within living organisms . The compound is utilized in conjunction with luciferase enzymes, which catalyze the bioluminescent reaction, producing detectable light signals.

The key properties of this compound include:

- Emission Wavelength : Peaks at 677 nm, allowing for improved tissue penetration.

- Sensitivity : Higher sensitivity for detecting targets in deep tissues compared to other luciferins.

- Concentration Efficiency : Requires significantly lower concentrations (e.g., 2.5 μM) to achieve comparable signal intensities to D-luciferin at much higher concentrations (150 μM) .

The mechanism involves the interaction of this compound with luciferase enzymes, leading to the production of light that can be captured using sensitive imaging equipment. This non-invasive method allows researchers to monitor biological processes in real-time.

Comparative Analysis of Bioluminescence Imaging Substrates

| Substrate | Peak Emission (nm) | Tissue Penetration | Required Concentration (μM) | Sensitivity Improvement |

|---|---|---|---|---|

| D-luciferin | ~560 | Moderate | 150 | Baseline |

| CycLuc1 | ~610 | Moderate | 5 | 3.7–6.7-fold |

| This compound | 677 | High | 2.5 | 5–8.3-fold |

Case Studies and Applications

- Tumor Imaging : In studies involving mouse models with subcutaneous tumors, this compound demonstrated over 40-fold higher bioluminescence signals compared to D-luciferin when administered after D-luciferin had diminished. This feature allows for more effective monitoring of tumor dynamics and response to therapies .

- Deep Tissue Imaging : A study highlighted that this compound provided a significant increase in detection sensitivity for disseminated cancer cells in lung tissues, outperforming CycLuc1 by approximately 3.3-fold . This capability is crucial for cancer research where understanding metastasis is vital.

- In Vivo Applications : The AkaBLI system developed by researchers utilizes this compound and Akaluc (a variant of luciferase) for tracking cellular activities over time in live animals. This system allows researchers to visualize biological processes at a cellular level non-invasively .

特性

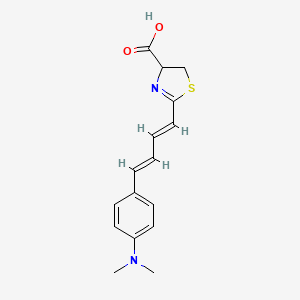

IUPAC Name |

2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVSKXCSMDCHR-GGWOSOGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=NC(CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Aka Lumine® particularly suitable for in vivo imaging compared to traditional firefly bioluminescence?

A1: Traditional firefly bioluminescence, while widely used, has a maximum emission spectrum around 560 nm. This wavelength is not ideal for deep tissue imaging. this compound® addresses this limitation by exhibiting near-infrared (NIR) emission at approximately 675 nm [, ]. This shift to the NIR region allows for better tissue penetration and is thus more suitable for in vivo imaging applications.

Q2: How does this compound® compare to other emerging NIR-emitting luciferin analogs, like "Tokeoni"?

A2: While both this compound® and "Tokeoni" are artificial luciferins designed for NIR emission around 675 nm, they likely differ in their chemical structures and potentially their pharmacological properties. Specific details about "Tokeoni" are not provided in the given abstracts. Further research comparing the characteristics of both compounds, such as their quantum yield, in vivo stability, and potential toxicity, would be valuable for researchers deciding which NIR-emitting luciferin best suits their needs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。